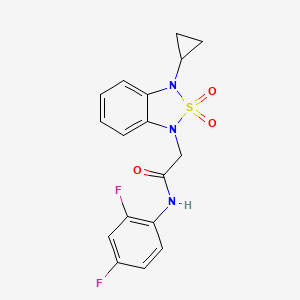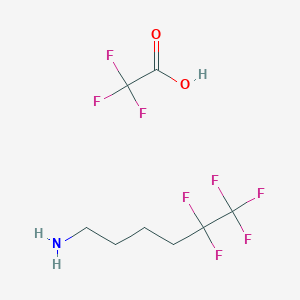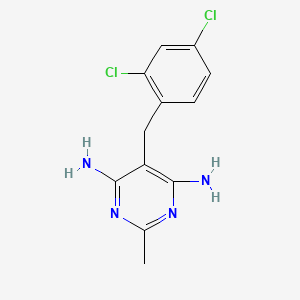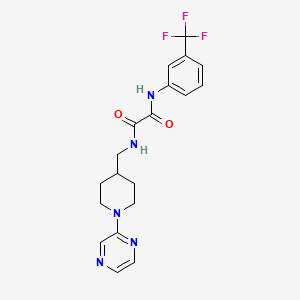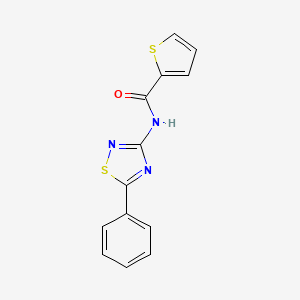
N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide in the presence of different thiocarbamoyl reagents .Scientific Research Applications
Materials Science Applications
- Self-organizing Mesogenic Materials : Thiophene and thiadiazole-based cores, such as "N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide," contribute to the development of calamitic mesogenic systems. These materials exhibit unique properties like lower melting points, strong lateral dipole, high anisotropy of polarizability, and low viscosity, which are advantageous for applications in liquid crystal displays and other electronic devices (Seed, 2007).
Pharmacological Research
- Anticancer Agents : Compounds incorporating thiadiazole and thiophene moieties have shown potent anticancer activities in vitro. Research indicates that derivatives of "this compound" may act as promising pharmacophores against various cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Gomha et al., 2017).
Organic Chemistry and Synthesis
- Heterocyclic Synthesis : The molecule serves as a building block in the synthesis of a variety of heterocyclic compounds. Research has shown its utility in generating thiophene, thiazole, and thiadiazole derivatives, which are valuable for their diverse biological activities, including antimicrobial and antifungal properties (Ahmed, 2007).
Metal Complexes and Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Metal complexes of this compound derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase enzymes. Such studies highlight the potential of these compounds in designing inhibitors for therapeutic applications (Büyükkıdan et al., 2013).
Electrochemical and Photophysical Properties
- Polymer Solar Cells : The structural attributes of thiophene and thiadiazole rings, as seen in "this compound," have been utilized in the synthesis of copolymers for polymer solar cells. These materials demonstrate significant potential in improving the efficiency and performance of solar energy devices (Qin et al., 2009).
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-15-12(19-16-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCAOMWMESCFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2830191.png)

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)

